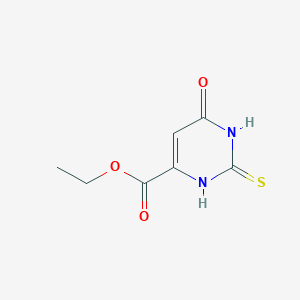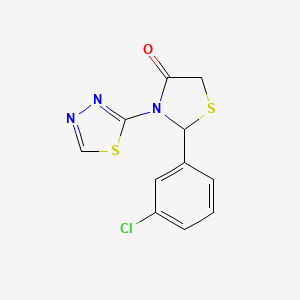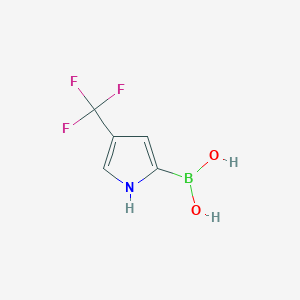![molecular formula C14H14N4S B12927870 6-[2-(Benzylsulfanyl)ethyl]-7H-purine CAS No. 920503-83-9](/img/structure/B12927870.png)
6-[2-(Benzylsulfanyl)ethyl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Benzylthio)ethyl)-9H-purine is a heterocyclic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a purine ring system substituted with a benzylthioethyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Benzylthio)ethyl)-9H-purine typically involves the alkylation of a purine derivative with a benzylthioethyl halide. One common method is the reaction of 6-chloropurine with 2-(benzylthio)ethylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(2-(Benzylthio)ethyl)-9H-purine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Benzylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthioethyl group, yielding a simpler purine derivative.
Substitution: The benzylthioethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2-(Benzylthio)ethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(2-(Benzylthio)ethyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The benzylthioethyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-(Methylthio)ethyl)-9H-purine: Similar structure but with a methylthio group instead of a benzylthio group.
6-(2-(Ethylthio)ethyl)-9H-purine: Similar structure but with an ethylthio group instead of a benzylthio group.
6-(2-(Phenylthio)ethyl)-9H-purine: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
6-(2-(Benzylthio)ethyl)-9H-purine is unique due to the presence of the benzylthioethyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
920503-83-9 |
|---|---|
Fórmula molecular |
C14H14N4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
6-(2-benzylsulfanylethyl)-7H-purine |
InChI |
InChI=1S/C14H14N4S/c1-2-4-11(5-3-1)8-19-7-6-12-13-14(17-9-15-12)18-10-16-13/h1-5,9-10H,6-8H2,(H,15,16,17,18) |
Clave InChI |
LBIDSMZCIFGKTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCC2=C3C(=NC=N2)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


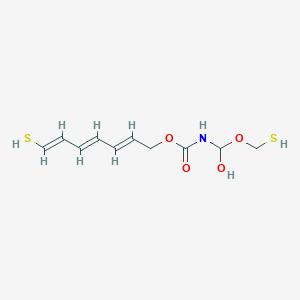
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)

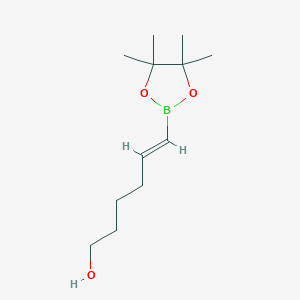
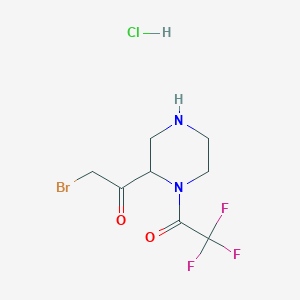


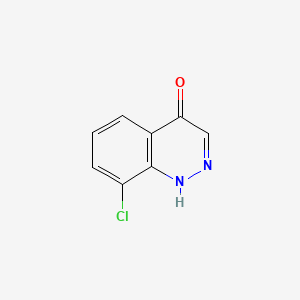
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
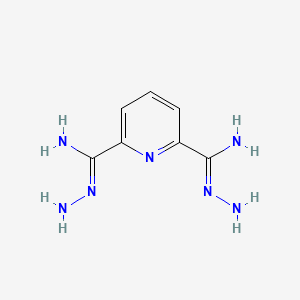
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
